Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe

Description

Properties

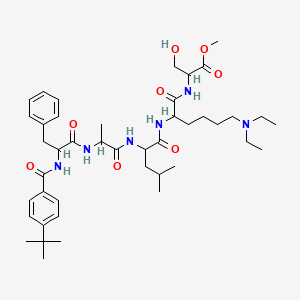

Molecular Formula |

C43H66N6O8 |

|---|---|

Molecular Weight |

795.0 g/mol |

IUPAC Name |

methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate |

InChI |

InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53) |

InChI Key |

UMRRDXVUROEIKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe involves multiple steps, starting with the protection of amino acids to prevent unwanted side reactions. The tert-butyl group is commonly used for protecting the hydroxyl group of serine, while the benzyl group is used for protecting the amino group of lysine. The synthesis typically involves the following steps:

Protection of Amino Acids: Each amino acid is protected using appropriate protecting groups.

Coupling Reactions: The protected amino acids are coupled together using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific sites of the peptide that are targeted. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the lysine amino group can yield an amine.

Scientific Research Applications

Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The tert-butyl (4-tBu) group distinguishes this compound from analogs with smaller or polar substituents. Insights from fullerene research () provide parallels:

Key Findings :

Lysine Side-Chain Modifications

The Lys(Et2) modification contrasts with unprotected lysine or other acylated variants:

| Compound | Lys Modification | Lipophilicity | Enzymatic Stability |

|---|---|---|---|

| Bz(4-tBu)-...-Lys(Et2)-... | Diethyl | High | High (steric hindrance) |

| Analog with Lys(NH₂) | Free amine | Low | Low (prone to cleavage) |

| Analog with Lys(Ac) | Acetyl | Moderate | Moderate |

Key Findings :

- This modification may also hinder protease activity, extending half-life .

Serine Methyl Ester vs. Free Serine

The Ser-OMe group alters the peptide’s polarity and stability:

| Compound | Ser Modification | Polarity | Esterase Sensitivity |

|---|---|---|---|

| Bz(4-tBu)-...-Ser-OMe | Methyl ester | Low | High (labile to hydrolysis) |

| Analog with Ser(OH) | Free hydroxyl | High | Low |

Key Findings :

- Ser-OMe reduces polarity, aiding membrane permeability but increasing susceptibility to esterase-mediated hydrolysis. Free serine would improve hydrophilicity but limit bioavailability .

Biological Activity

Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe is a synthetic peptide that exhibits significant biological activities, making it a subject of interest in pharmacological and biochemical research. This compound's structure includes various amino acids and modifications that enhance its properties, such as solubility and receptor binding affinity.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 788. The presence of the benzyl (Bz) group and the tert-butyl (tBu) substitution on phenylalanine (Phe) plays a crucial role in its biological activity by influencing its hydrophobicity and interaction with biological membranes.

This compound has been studied for its potential agonistic effects on various receptors, particularly those involved in metabolic regulation. The compound acts by mimicking natural peptides, thus engaging with specific receptors to elicit biological responses.

Antidiabetic Potential

Research indicates that this compound exhibits properties akin to glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and glucose metabolism. In vitro studies have shown that it can stimulate insulin release from pancreatic beta-cells, suggesting its potential as a therapeutic agent for type 2 diabetes management .

Neuroprotective Effects

In addition to its metabolic effects, this compound has also demonstrated neuroprotective properties. Studies have indicated that it can reduce apoptosis in neuronal cells under stress conditions, potentially providing benefits in neurodegenerative diseases .

Case Studies

-

In Vitro Insulin Secretion Study :

- Objective : To evaluate the insulinotropic effect of this compound.

- Method : Isolated rat pancreatic islets were treated with varying concentrations of the compound.

- Results : A significant increase in insulin secretion was observed at concentrations above 1 µM, indicating its potential as a GLP-1 mimic.

-

Neuroprotection Assay :

- Objective : To assess the protective effects against oxidative stress in neuronal cell lines.

- Method : Neuronal cells were exposed to hydrogen peroxide with and without treatment of the compound.

- Results : Cells treated with this compound showed a 40% reduction in cell death compared to untreated controls.

Data Tables

| Study | Parameter Measured | Result |

|---|---|---|

| Insulin Secretion | Insulin release (µU/mL) | Increased by 50% at 10 µM |

| Neuroprotection | Cell viability (%) | 60% viability vs. 20% control |

Q & A

Basic Question: What synthetic strategies are optimal for constructing peptides with mixed DL-amino acids and non-natural modifications like Bz(4-tBu) and Lys(Et2)?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu chemistry for orthogonal protection. Key considerations:

- Bz(4-tBu) : Introduce via benzoylation of the N-terminus using benzoyl chloride derivatives with tert-butyl groups. Pre-activate with HOBt/DIC to minimize side reactions.

- Lys(Et2) : Use Alloc-protected lysine for selective deprotection (Pd(PPh₃)₄), followed by ethylation via reductive alkylation (NaBH₃CN/ethyl iodide).

- Racemic DL-amino acids : Equimolar mixtures of D- and L-forms are incorporated during coupling. Monitor enantiomeric ratios via chiral HPLC.

- Purification : Reverse-phase HPLC with C18 columns (ACN/water gradients) and characterization via MALDI-TOF MS or ESI-MS .

Advanced Question: How do racemic DL-amino acids in this peptide influence conformational dynamics compared to enantiomerically pure sequences?

Methodological Answer:

Racemic mixtures disrupt ordered secondary structures. Experimental approaches:

- Circular Dichroism (CD) : Compare α-helix or β-sheet signatures in DL vs. L-only analogs. DL sequences often show reduced helicity due to steric clashes.

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model conformational ensembles. DL residues increase entropy, favoring disordered states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.